molecular formula C20H18N2O4 B2751263 Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate CAS No. 1358411-48-9

Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate

Cat. No. B2751263
M. Wt: 350.374
InChI Key: PLPIHQLTIWSXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound is likely to have properties and characteristics similar to other quinoline derivatives2.



Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest in organic chemistry due to their wide range of applications2. However, the specific synthesis process for “Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” is not explicitly mentioned in the available literature. However, quinoline derivatives are known to display different tautomeric forms2.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” are not detailed in the available literature. However, quinoline derivatives are known to be involved in a variety of chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” are not detailed in the available literature.


Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves reactions with a range of primary amines, leading to compounds with potent cytotoxicity against various cancer cell lines. This research highlights the potential of related quinoline derivatives in cancer treatment, where specific derivatives showed significant efficacy in vivo against mouse models of colon cancer at low doses (Deady et al., 2003).

Preparation of Cyclic and Bicyclic β-Amino Acids Derivatives

The transformation of methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate into cyclic and bicyclic β-amino acids derivatives demonstrates the versatility of quinoline derivatives in synthesizing complex organic molecules. These derivatives serve as precursors for the preparation of compounds like β-proline and nipecotic acid, showcasing the role of quinoline derivatives in organic synthesis and drug design (Tishkov et al., 2002).

Antimicrobial and Antituberculosis Agents

Quinoline derivatives have been explored for their antimicrobial properties, with some showing potent activity against Mycobacterium tuberculosis. The synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated for antituberculosis activity underscores the potential of quinoline derivatives in developing new antimicrobial agents. These compounds exhibit significant potency, selectivity, and low cytotoxicity, making them promising leads for further development (Jaso et al., 2005).

Biophysical Studies of Novel Compounds

Research on triazole-coumarin and quinoline compounds, including their synthesis and interaction with proteins like bovine serum albumin and human serum albumin, demonstrates the importance of quinoline derivatives in biophysical studies. Such research aids in understanding the binding mechanisms and potential therapeutic applications of these compounds (Paul et al., 2019).

Biotransformation and Detoxification

The ability of environmental and pathogenic bacteria to transform and detoxify quinoline derivatives, such as the Pseudomonas aeruginosa toxin 2-Heptyl-4-hydroxyquinoline N-oxide, highlights the ecological and biological significance of these compounds. This research provides insight into the metabolic interactions within microbial communities and the potential for bioremediation strategies (Thierbach et al., 2017).

Safety And Hazards

The safety and hazards associated with “Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” are not explicitly mentioned in the available literature.


Future Directions

The future directions for research on “Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” are not explicitly mentioned in the available literature.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound “Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate”. For a more comprehensive analysis, further research and studies are needed.


properties

IUPAC Name

methyl 4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-7-9-14(10-8-13)21-19(23)12-26-18-11-17(20(24)25-2)22-16-6-4-3-5-15(16)18/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPIHQLTIWSXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate

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